Home > Products > Screening Compounds P93491 > 4-methyl-N-[(E)-3-oxo-3-piperazin-1-yl-1-pyridin-3-ylprop-1-en-2-yl]benzamide
4-methyl-N-[(E)-3-oxo-3-piperazin-1-yl-1-pyridin-3-ylprop-1-en-2-yl]benzamide -

4-methyl-N-[(E)-3-oxo-3-piperazin-1-yl-1-pyridin-3-ylprop-1-en-2-yl]benzamide

Catalog Number: EVT-5079359
CAS Number:
Molecular Formula: C20H22N4O2
Molecular Weight: 350.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[(1-Butyl-2-pyrrolidinyl)methyl]-2-methyl-5-sulfamoyl-2,3-dihydrobenzofuran-7-carboxamide hydrochloride

  • Compound Description: This lipophilic substituted benzamide is a central nervous system agent with potential in treating conditions like anxiety and mood disorders. Its pharmacokinetic profile, including brain penetration, has been studied in rats in comparison to sulpiride. []
  • Relevance: Both this compound and 4-methyl-N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide share a core benzamide structure. Additionally, both compounds feature a cyclic amine substituent attached to the benzamide nitrogen (pyrrolidinyl in this compound and piperazinyl in the target compound), indicating potential for similar biological targets or pharmacological activities related to the central nervous system. []

Sulpiride

  • Compound Description: This compound is a substituted benzamide used in pharmacokinetic studies comparing its brain penetration and bioavailability to N-[(1-butyl-2-pyrrolidinyl)methyl]-2-methyl-5-sulfamoyl-2,3-dihydrobenzofuran-7-carboxamide hydrochloride. []
  • Relevance: Sharing the core benzamide structure with 4-methyl-N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide, sulpiride highlights the importance of this chemical class in central nervous system agents. While simpler in structure, its inclusion in comparative studies emphasizes the impact of substituents on pharmacokinetic properties and potential therapeutic applications. []

2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide

  • Compound Description: Identified as a genotoxic impurity in Nevirapine, an HIV-1 and AIDS treatment, this compound necessitates careful monitoring during drug manufacturing. Analytical methods, particularly LC-MS/MS, have been developed to quantify its presence in Nevirapine drug substances. []
  • Relevance: Although structurally distinct from 4-methyl-N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide, this compound features a pyridine carboxamide moiety, aligning it with the broader category of pyridine-containing amides. Understanding the potential genotoxic effects of this related compound can provide valuable insights for assessing the safety profile of the target compound and its analogues. []

4-[(Z)-(4-Bromophenyl)(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125)

  • Compound Description: SCH 351125 stands out as a selective CCR5 antagonist with significant potential as a therapeutic agent for HIV-1 treatment. This compound demonstrates potent activity against RANTES binding and effectively blocks viral entry, exhibiting remarkable antiviral potency against various primary HIV-1 isolates. Notably, it shows good oral bioavailability across different species, including rats, dogs, and monkeys, making it a promising candidate for clinical development. []
  • Relevance: This compound, along with 4-methyl-N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide, highlights the significance of pyridine and piperidine moieties in medicinal chemistry, particularly in targeting viral infections. The presence of these structural elements suggests a possible interaction with similar biological pathways or targets. []

2-Methoxy-N-[3-[4-[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]anilino]-6-quinazolinyl]prop-2-enyl]acetamide (CP-724,714)

  • Compound Description: CP-724,714, an anticancer drug, faced discontinuation due to hepatotoxicity observed in clinical trials. Its metabolism involves both CYPs and AO enzymes. []
  • Relevance: Though structurally different from 4-methyl-N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide, both compounds share a common thread by incorporating a pyridine ring within their structure, implying potential interactions with similar biological targets or metabolic pathways. Studying the metabolic profile of CP-724,714 can offer valuable insights for understanding potential metabolic liabilities associated with the target compound. []
  • Compound Description: This compound, known as Nilotinib, serves as a potent tyrosine kinase inhibitor, demonstrating remarkable efficacy in treating leukemia. [, , , , , , ]
  • Relevance: Both Nilotinib and 4-methyl-N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide share a core benzamide structure and a substituted pyridine ring. This structural similarity suggests that 4-methyl-N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide might possess tyrosine kinase inhibitory activity. [, , , , , , ]

(2S,3R)-N-(2-((3-Pyridinyl)methyl)-1-azabicyclo[2.2.2]oct-3-yl)benzofuran-2-carboxamide

  • Compound Description: This compound shows promise in treating various conditions including central nervous system disorders, inflammation, pain, and neovascularization. []
  • Relevance: The presence of the 3-pyridinyl group in both (2S,3R)-N-(2-((3-Pyridinyl)methyl)-1-azabicyclo[2.2.2]oct-3-yl)benzofuran-2-carboxamide and 4-methyl-N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide suggests they may share similar targets or mechanisms of action, particularly concerning their potential in addressing central nervous system disorders. []

N-Methyl-2-[3-((E)-2-pyridin-2-yl-vinyl)-1H-indazol-6-ylsulfanyl]benzamide

  • Compound Description: This compound is a key component of a pharmaceutical composition formulated to enhance its bioavailability. The composition typically includes a core containing the compound alongside excipients and is further protected by a coating, often a metal oxide like iron oxide. The coating may incorporate additional components such as fillers, polymers, plasticizers, opacifiers, or dyes. The composition, frequently in tablet form with a film coating, aims to deliver the compound effectively and improve its therapeutic potential. []
  • Relevance: Both this compound and 4-methyl-N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide belong to the benzamide class and possess a pyridine ring. This structural resemblance implies possible similarities in their modes of action or interactions with biological targets. []

3-Methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide (ABT-670)

  • Compound Description: ABT-670 is an orally bioavailable dopamine D4 agonist developed as a potential treatment for erectile dysfunction. It demonstrates excellent oral bioavailability in various species, indicating its suitability for oral administration. []
  • Relevance: Both ABT-670 and 4-methyl-N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide fall under the benzamide category and share a substituted pyridine ring in their structures. This commonality suggests they might interact with similar biological pathways or receptors. Understanding the specific interactions of ABT-670 with dopamine D4 receptors may provide insights into the potential pharmacological activities of the target compound. []

3-(2-Imidazo[1,2-b]pyridazin-3-yl-ethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (Ponatinib)

  • Compound Description: This compound specifically targets and inhibits the breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant, making it a potential therapeutic option for treating chronic myeloid leukemia (CML). [, ]
  • Relevance: Both Ponatinib and 4-methyl-N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide belong to the benzamide drug class and contain a piperazine ring. This structural similarity, especially within the context of kinase inhibition, suggests that 4-methyl-N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide might exhibit inhibitory activity against kinases, including potentially BCR-ABL. [, ]

(R)-N-[[1-(4-Fluorobenzyl)-2-pyrrolidinyl]methyl]-5-bromo-2,3-dimethoxybenzamide (NCQ 115)

  • Compound Description: This compound acts as a novel dopamine D2 receptor antagonist and has been structurally characterized to understand its binding interactions. []
  • Relevance: This compound, like 4-methyl-N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide, belongs to the substituted benzamide class. It highlights the relevance of this chemical class in interacting with dopamine receptors. While NCQ 115 acts as an antagonist, its structural similarity to 4-methyl-N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide warrants investigation into the latter's potential interactions with dopamine receptors, considering possible agonist or antagonist activities. []

(R)-(E,E)-5-(4-Methoxyphenyl)-N-[1-methyl-4-(3-pyridinyl)butyl]-2,4-decadienamide

  • Compound Description: Classified as a PAF antagonist, this compound's synthesis and potential therapeutic applications have been explored. []
  • Relevance: Both (R)-(E,E)-5-(4-Methoxyphenyl)-N-[1-methyl-4-(3-pyridinyl)butyl]-2,4-decadienamide and 4-methyl-N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide contain a substituted pyridine ring. This structural commonality suggests a possible interaction with similar biological pathways or targets. []

4-[[(7R)-8-Cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

  • Compound Description: Different hydrates and polymorphs of this compound have been studied to optimize its pharmaceutical properties. []
  • Relevance: Both this compound and 4-methyl-N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide have a piperidine ring. Though different in overall structure, this shared feature indicates potential overlap in their pharmacological profiles or interactions with biological targets. []

2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide

  • Compound Description: This compound acts as a herbicide by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD) and is particularly effective in controlling undesirable plants in transgenic crop areas, specifically corn and soybean fields. []
  • Relevance: Although their structures differ significantly, both 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide and 4-methyl-N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide fall under the broad category of substituted benzamides. This commonality highlights the versatility of the benzamide scaffold in medicinal and agricultural chemistry. []

Properties

Product Name

4-methyl-N-[(E)-3-oxo-3-piperazin-1-yl-1-pyridin-3-ylprop-1-en-2-yl]benzamide

IUPAC Name

4-methyl-N-[(E)-3-oxo-3-piperazin-1-yl-1-pyridin-3-ylprop-1-en-2-yl]benzamide

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C20H22N4O2/c1-15-4-6-17(7-5-15)19(25)23-18(13-16-3-2-8-22-14-16)20(26)24-11-9-21-10-12-24/h2-8,13-14,21H,9-12H2,1H3,(H,23,25)/b18-13+

InChI Key

UNLUKWQEEQDOBV-QGOAFFKASA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CN=CC=C2)C(=O)N3CCNCC3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CN=CC=C2)C(=O)N3CCNCC3

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CN=CC=C2)/C(=O)N3CCNCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.